molecular formula C8H10ClN3 B1433165 (Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride CAS No. 1351659-25-0

(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride

Cat. No. B1433165
M. Wt: 183.64 g/mol
InChI Key: VMSDJEQDMAWLNJ-UHFFFAOYSA-N
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Description

(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride is a chemical compound with the CAS Number: 118054-99-2 . It has a molecular weight of 183.64 and its IUPAC name is pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride . It is a yellow solid and is stored at 0-8 degrees .


Molecular Structure Analysis

The InChI code for (Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride is 1S/C8H9N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h1-4,6H,5,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride is a yellow solid with a molecular weight of 183.64 . It is stored at 0-8 degrees .

Scientific Research Applications

Anti-Mycobacterial Activity

(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride derivatives, specifically pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of mycobacterial ATP synthase, which is key in the treatment of Mycobacterium tuberculosis (M.tb). A study reported the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines and their effectiveness in inhibiting M.tb growth, showcasing their potential in anti-mycobacterial applications (Sutherland et al., 2022).

Receptor Binding Properties

Research on pyrazolo[1,5-α]pyridines has indicated potential in receptor binding, particularly with dopamine receptors. One study synthesized specific pyrazolo[1,5-α]pyridine derivatives and evaluated their affinity constants for D4, D2, and D3 dopamine receptors. These findings suggest potential applications in neurological research, especially concerning dopamine-related pathways (Guca, 2014).

PI3 Kinase Inhibitors

Pyrazolo[1,5-a]pyridines have also been explored as p110α selective PI3 kinase inhibitors. A study focused on analogues with improved aqueous solubility, crucial for their potential therapeutic use. These compounds demonstrated comparable potency and selectivity, with significant activity in cellular assays for PI3 kinase (Kendall et al., 2017).

Synthesis of Diverse Heterocyclic Compounds

The chemical versatility of pyrazolo[1,5-a]pyridines allows for the synthesis of various heterocyclic compounds. Research has focused on synthesizing derivatives like thieno[2,3-b]pyridines, pyrimidines, and triazolopyrimidines, which are of interest due to their potential biological activities and applications in material science (Mohamed et al., 2011).

Anticancer Research

There's ongoing research into the potential of pyrazolo[1,5-a]pyridine derivatives as anticancer agents. Studies have synthesized novel derivatives and evaluated their cytotoxicity against various cancer cell lines, demonstrating the potential for these compounds in cancer treatment (Chavva et al., 2013).

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h1-4,6H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSDJEQDMAWLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride

CAS RN

1187932-00-8, 1351659-25-0
Record name Pyrazolo[1,5-a]pyridine-3-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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